

Comparative Effectiveness of Mesna in Protein Refolding: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Mercaptoethanesulfonic acid sodium	
Cat. No.:	B1676310	Get Quote

For researchers, scientists, and drug development professionals, optimizing protein refolding is a critical step in obtaining functional, active proteins from inclusion bodies. While glutathione-based redox systems are the cornerstone of most commercially available protein refolding kits, recent studies have highlighted **2-mercaptoethanesulfonic acid sodium** salt (Mesna) as a viable and, in specific contexts, superior alternative. This guide provides an objective comparison of Mesna-based refolding methods with traditional glutathione-based kits, supported by experimental data and detailed protocols.

Executive Summary

The primary advantage of a Mesna/diMESNA redox couple lies in its compatibility with proteins featuring a C-terminal thioester, a reactive group crucial for native chemical ligation.[1][2] Standard glutathione-based refolding buffers can lead to undesired transthioesterification, a problem circumvented by the use of Mesna.[3] Experimental data demonstrates that the refolding efficiency of a Mesna/diMESNA system is comparable to that of the widely used glutathione (GSH/GSSG) couple for model proteins like Ribonuclease A (RNase A).[1][2]

Performance Data: Mesna vs. Glutathione

A key study directly compared the refolding efficiency of RNase A using a Mesna/diMESNA redox buffer and a conventional GSH/GSSG buffer. The results, summarized below, indicate a comparable level of recovered protein activity.



Redox System	Refolding Efficiency (%)
3 mM Mesna / 1 mM diMESNA	58 ± 5
3 mM GSH / 1 mM GSSG	72 ± 5

Table 1: Comparative refolding efficiencies of unfolded RNase A using Mesna/diMESNA and GSH/GSSG redox buffers. Efficiency was determined by an activity assay.[1]

While the glutathione system showed a slightly higher refolding yield in this specific experiment, the Mesna-based system's ability to preserve the C-terminal thioester functionality is a significant advantage for specific downstream applications.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these refolding strategies. Below are the protocols for both the Mesna-based method and a typical glutathione-based approach as found in commercial kits.

Mesna-Based Protein Refolding Protocol (for RNase A with C-terminal Thioester)

This protocol is adapted from a study demonstrating simultaneous on-column refolding, purification, and thioester generation.[1]

- Unfolding: The protein (e.g., RNase A) is first unfolded in a denaturing buffer (e.g., 6 M guanidinium hydrochloride) with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
- Refolding: The unfolded protein is then refolded by dilution into a buffer containing the Mesna/diMESNA redox couple. A common concentration is 3 mM Mesna and 1 mM diMESNA in a suitable buffer (e.g., 0.1 M Tris, 0.1 M NaCl, pH 8.0).[1]
- On-column Application: For intein-based expression systems, the Mesna/diMESNA redox couple can be included in the cleavage buffer for simultaneous on-column refolding and cleavage to yield the protein with a C-terminal Mesna-thioester.[1][2]



Analysis: The activity of the refolded protein is assessed using a relevant enzymatic assay.

Typical Glutathione-Based Protein Refolding Protocol (from Commercial Kits)

This protocol represents a generalized workflow for commercially available protein refolding kits, such as the Pierce™ Protein Refolding Kit or Athena's QuickFold™ Protein Refolding Kit, which utilize a glutathione redox system.[4][5][6][7][8]

- Inclusion Body Solubilization: Isolate inclusion bodies and solubilize them in a buffer containing a strong denaturant (e.g., 8 M guanidine HCl or urea) and a reducing agent like Dithiothreitol (DTT) to break incorrect disulfide bonds.[4][6][9]
- Removal of Reducing Agent: The initial reducing agent (DTT) is removed, typically by dialysis or buffer exchange.[9][10]
- Refolding by Dilution or Dialysis: The solubilized, denatured protein is then refolded by rapid dilution or dialysis into a refolding buffer. Commercial kits often provide a matrix of different refolding buffers to screen for the optimal conditions.[4][5][6]
- Redox Shuffling: The refolding buffer contains a redox couple of reduced and oxidized glutathione (GSH/GSSG), often at a 10:1 ratio, to facilitate correct disulfide bond formation.
 [9][11]
- Analysis: The yield of correctly folded protein is assessed by methods such as size-exclusion chromatography, activity assays, or spectroscopy.[5]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each refolding strategy.





Click to download full resolution via product page

Mesna-based on-column protein refolding workflow.



Click to download full resolution via product page

Typical glutathione-based protein refolding workflow.

Concluding Remarks

The choice between a Mesna-based refolding method and a traditional glutathione-based kit depends on the specific requirements of the protein and the intended downstream applications.

- Mesna-based methods are particularly advantageous when preserving a C-terminal thioester is necessary for subsequent native chemical ligation. The comparable refolding efficiency for certain proteins makes it a strong candidate for these specific applications.
- Glutathione-based commercial kits offer a robust and convenient platform for screening a
 wide array of refolding conditions for a variety of proteins. Their widespread use and the
 availability of optimized buffer matrices make them a reliable first choice for general protein
 refolding challenges.[4][5][7]

Researchers should consider the unique chemical properties of their target protein and the ultimate experimental goals when selecting a refolding strategy. For those working with protein



ligation, the Mesna/diMESNA redox system presents a valuable and effective tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. athenaes.com [athenaes.com]
- 6. labmartgh.com [labmartgh.com]
- 7. assaycell.com [assaycell.com]
- 8. Protein Refolding Athena Enzyme Systems [athenaes.com]
- 9. A Simplified Method for the Efficient Refolding and Purification of Recombinant Human GM-CSF | PLOS One [journals.plos.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Pierce™ Protein Refolding Kit FAQs [thermofisher.com]
- To cite this document: BenchChem. [Comparative Effectiveness of Mesna in Protein Refolding: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676310#comparative-effectiveness-of-mesna-in-different-protein-refolding-kits]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com